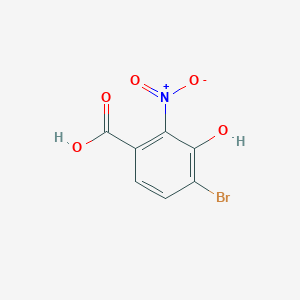![molecular formula C21H19N3O4 B2916606 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021090-77-6](/img/structure/B2916606.png)
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a blend of pyridazine and benzodioxole motifs. The intricate structure showcases its potential for diverse chemical reactivity and multifaceted applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound often starts with the construction of the key pyridazinone ring, followed by the introduction of the propyl chain and finally coupling with the benzo[d][1,3]dioxole-5-carboxamide moiety. One common synthetic pathway includes:
Condensation of a phenylhydrazine derivative with a suitable diketone to form the pyridazinone core.
Alkylation of the pyridazinone with a propyl halide under basic conditions.
The final step involves amidation with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the synthesis would be streamlined for efficiency, with a focus on optimizing yield and purity. Continuous flow chemistry could be employed to enhance reaction conditions and scalability, ensuring that each step proceeds with high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the phenyl group, potentially leading to hydroxylation.
Reduction: : Reduction could be feasible at the pyridazinone ring, potentially leading to the formation of dihydropyridazinone derivatives.
Substitution: : Nucleophilic or electrophilic substitutions are possible, particularly on the aromatic rings or the carboxamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or PCC (pyridinium chlorochromate).
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: : Hydroxylated phenyl derivatives.
Reduction: : Dihydro or tetrahydropyridazinone derivatives.
Substitution: : Alkylated, acylated, or halogenated derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology and Medicine
This compound can act as a molecular probe or lead compound in drug discovery programs targeting diseases such as cancer or neurological disorders due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound’s unique structure allows it to serve as a precursor for specialty chemicals or advanced materials with tailored properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It might inhibit or activate these targets, leading to a cascade of biochemical events within the cell. The exact pathways would depend on the context of its use, particularly in biological or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpyridazine derivatives: : These compounds share a similar core structure but differ in their functional groups.
Benzo[d][1,3]dioxole derivatives: : These share the dioxole moiety but have different linking groups or substituents.
Pyridazinone derivatives: : These compounds have a related heterocyclic core and vary in side chains or functional groups.
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its pyridazinone and dioxole moieties, enabling a wide array of chemical reactions and potential for diverse applications not typically seen in simpler analogs.
Eigenschaften
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20-10-8-17(15-5-2-1-3-6-15)23-24(20)12-4-11-22-21(26)16-7-9-18-19(13-16)28-14-27-18/h1-3,5-10,13H,4,11-12,14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYGAZVJQCBOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)




![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)


![Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2916541.png)



